Pyridoxamine 5-thiophosphate

Description

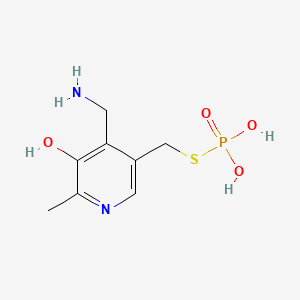

Pyridoxamine 5-thiophosphate (PMTP) is a sulfur-containing analog of pyridoxamine 5'-phosphate (PMP), a member of the vitamin B₆ family. Its molecular formula is C₈H₁₃N₂O₄PS, with a thiophosphate group (-S-PO₃) replacing the standard phosphate group at the 5'-position of the pyridoxamine backbone . The SMILES notation is CC1=NC=C(C(=C1O)CN)CSP(=O)(O)O, and its InChIKey is VGHFYSJDLMQCRP-UHFFFAOYSA-N . PMTP exhibits a collision cross-section (CCS) range of 154.2–164.3 Ų across various charge states, suggesting structural flexibility in solution .

PMTP interacts with enzymes such as aspartate apo-transaminase, forming equimolar complexes that partially restore enzymatic activity (10–15%) . Notably, incubation with α-ketoglutarate induces cleavage of the thiophosphate S–P bond, a reactivity distinct from phosphate-containing analogs .

Properties

CAS No. |

51989-44-7 |

|---|---|

Molecular Formula |

C8H13N2O4PS |

Molecular Weight |

264.24 g/mol |

IUPAC Name |

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methylsulfanylphosphonic acid |

InChI |

InChI=1S/C8H13N2O4PS/c1-5-8(11)7(2-9)6(3-10-5)4-16-15(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14) |

InChI Key |

VGHFYSJDLMQCRP-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CN)CSP(=O)(O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CSP(=O)(O)O |

Other CAS No. |

51989-44-7 |

Synonyms |

pyridoxamine 5-thiophosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Overview of Vitamin B₆ Derivatives

Vitamin B₆ comprises six interconvertible compounds: pyridoxal (PL) , pyridoxine (PN) , pyridoxamine (PM) , and their phosphorylated derivatives (PLP , PNP , PMP ). PMTP differs structurally from PMP by substituting oxygen with sulfur in the phosphate group (Fig. 1).

Table 1: Structural and Functional Properties of PMTP and Related Compounds

Enzymatic Activity and Cofactor Roles

- PMTP vs. PMP :

PMTP forms a stable complex with apotransaminase but restores only 10–15% activity, whereas PMP transiently participates in transamination cycles. The S–P bond in PMTP is labile during substrate interactions (e.g., with α-ketoglutarate), unlike PMP’s stable phosphate bond . - PMTP vs. PLP :

PLP’s aldehyde group enables Schiff base formation with substrates, a critical step in transamination. PMTP’s amine group and thiophosphate limit this reactivity, explaining its reduced cofactor efficacy .

Table 2: Enzyme Activation/Inhibition Profiles

Functional Specialization in Disease Contexts

- AGE Inhibition: Pyridoxamine (PM) outperforms PMTP and PMP in trapping reactive carbonyl compounds (e.g., HNE) and chelating metal ions (Fe³⁺, Cu²⁺), making it a potent anti-glycation agent .

- Antioxidant Capacity : PM scavenges oxygen-centered radicals (•OCH₃, •OOH) via hydrogen atom transfer, with rate constants near the diffusion limit . PMTP’s sulfur substitution may alter radical interactions, but data are lacking.

Q & A

Q. What is the biochemical role of pyridoxamine 5'-phosphate (PMP) in cellular metabolism?

PMP, a phosphorylated B6 vitamer, serves as a coenzyme in transamination and decarboxylation reactions critical for amino acid metabolism. Unlike pyridoxal 5'-phosphate (PLP), which primarily acts as a carbonyl-reactive cofactor, PMP participates in aminotransferase pathways by accepting amino groups during catalysis. Its role in mitigating advanced glycation end products (AGEs) via inhibition of glycation intermediates (e.g., dicarbonyls) is well-documented in diabetic models . Methodologically, enzymatic assays (e.g., spectrophotometric monitoring of transaminase activity) and HPLC-based quantification of vitamers are recommended to study PMP’s metabolic flux .

Q. How does PMP differ functionally from pyridoxal 5'-phosphate (PLP) in experimental models?

PLP and PMP exhibit divergent anti-glycation mechanisms. In diabetic nephropathy models, oral PLP (600 mg/kg/day) outperformed PMP in reducing urinary protein loss and renal AGE accumulation, likely due to PLP’s superior bioavailability and direct Schiff base formation with glycation precursors. PMP, however, shows stronger inhibition of lipid glycation, making it relevant for studying atherosclerosis . Researchers should tailor vitamer selection based on tissue-specific glycation targets, validated via LC-MS/MS or immunohistochemistry for AGE adducts .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating PMP’s efficacy in AGE inhibition?

In vivo models (e.g., TSOD mice) using PMP at 2–600 mg/kg/day over 12–16 weeks are standard for studying AGE-related pathologies. Key endpoints include:

- Biochemical markers : Plasma methylglyoxal (MG) and carboxymethyllysine (CML) via ELISA .

- Histopathology : AGE-specific fluorescence in kidney or retinal tissues using anti-CML antibodies .

- Functional outcomes : Glomerular filtration rate (GFR) and urinary albumin-to-creatinine ratio (UACR) . Contradictions arise in cross-study comparisons due to variability in PMP dosing and model selection. For instance, PMP reduced AGEs in diabetic retinopathy but showed weaker renal protection than PLP in nephropathy models .

Q. How can researchers resolve discrepancies in PMP’s anti-inflammatory vs. anti-glycation effects?

Conflicting data on PMP’s anti-inflammatory activity (e.g., NF-κB suppression vs. minimal cytokine reduction) may stem from tissue-specific RAGE (Receptor for AGE) expression. A dual-method approach is advised:

- Transcriptomics : RNA-seq to identify PMP-modulated pathways (e.g., Nrf2/ARE).

- Metabolomics : Targeted LC-MS for quantifying PMP-derived metabolites (e.g., pyridoxamine) in plasma . Notably, PMP’s instability at physiological pH necessitates stabilization via chelators (e.g., EDTA) in cell culture media .

Q. What analytical techniques are recommended for quantifying PMP in biological samples?

Reverse-phase HPLC with fluorescence detection (ex/em: 290/395 nm) achieves nanomolar sensitivity for PMP. Pre-column derivatization with dansyl chloride enhances resolution from PLP and pyridoxine . For tissue-specific distribution, isotope dilution mass spectrometry (ID-MS) using ²H₄-PMP as an internal standard ensures precision in complex matrices like kidney homogenates .

Methodological Challenges & Solutions

Q. How do in vitro and in vivo models for PMP research differ in predictive validity?

In vitro systems (e.g., bovine serum albumin glycation assays) overestimate PMP’s efficacy due to simplified glycation pathways lacking physiological clearance mechanisms. In contrast, in vivo models (e.g., db/db mice) incorporate renal excretion and tissue sequestration, better reflecting clinical outcomes. Researchers should cross-validate findings using ex vivo organ cultures (e.g., aortic rings) to bridge this gap .

Q. What are the pitfalls in interpreting PMP pharmacokinetics, and how can they be mitigated?

PMP’s rapid dephosphorylation to pyridoxamine in intestinal tissues complicates bioavailability assessments. Solutions include:

- Stable isotope tracing : Administering ¹³C-PMP to track conversion rates via portal vein sampling .

- Enteric coating : Formulating PMP in pH-sensitive capsules to bypass gastric degradation .

Regulatory & Translational Considerations

Q. How does regulatory classification impact PMP’s accessibility for preclinical research?

The FDA’s reclassification of PMP as a drug (vs. a supplement) restricts its commercial availability. Researchers must source PMP via pharmaceutical-grade suppliers or synthesize it in-house using published protocols (e.g., enzymatic phosphorylation of pyridoxamine with ATP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.